molecular formula C10H18N2O B1411929 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1601038-90-7

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B1411929
CAS RN: 1601038-90-7
M. Wt: 182.26 g/mol
InChI Key: ZEWOTDSQTRYEEY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one, more commonly known as AZP-1, is an organic compound with a wide range of applications in scientific research. This organic compound has been used in fields such as medicinal chemistry, biochemistry, and pharmacology. AZP-1 is highly versatile and can be used as a starting material for synthesis of many biologically active compounds.

Scientific Research Applications

Pharma Market Reflections

Azetidine and pyrrolidine derivatives, including 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one, have been reflected in the pharma market through patents. These compounds are noted for their usefulness as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, with fewer side-effects (Habernickel, 2001).

Synthesis and Biological Activity

The synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines has been explored. This includes the thermal isomerisation of azetidines to pyrrolidines. Interestingly, azetidine derivatives showed potential biological effects in a zebrafish embryo developmental assay, indicating their suitability for screening in drug discovery (Feula et al., 2013).

Structural Studies and Rearrangement Reactions

Research has focused on the rearrangement reactions of azetidine derivatives, leading to structural revisions in certain compounds. For instance, dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates were shown to rearrange into a lactone ring, based on NMR and other analytical studies (Faust et al., 2008).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues were synthesized and examined for their antimicrobial and antitubercular activities. These studies provide insights into designing antibacterial and antituberculosis compounds based on molecular studies (Chandrashekaraiah et al., 2014).

Antiarrhythmic and Antihypertensive Effects

Research on pyrrolidine derivatives has shown significant antiarrhythmic and antihypertensive effects. This includes studies on the binding affinities for alpha-adrenoceptors, suggesting their potential in treating cardiovascular conditions (Malawska et al., 2002).

properties

IUPAC Name

2-(azetidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWOTDSQTRYEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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